3-(3-Formylphenoxymethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-formylphenoxy)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-9-12-3-1-5-14(7-12)11-18-15-6-2-4-13(8-15)10-17/h1-8,10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHXAJTYDJDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265696 | |
| Record name | Benzonitrile, 3-[(3-formylphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928708-38-7 | |
| Record name | Benzonitrile, 3-[(3-formylphenoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928708-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3-[(3-formylphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
As the Amine Component 3 Cyanobenzylamine in Ugi Reaction :
The Ugi-4CR requires a primary amine. 3-Cyanobenzylamine is a suitable precursor for introducing the 3-cyanobenzyl moiety. The reaction would involve condensing 3-cyanobenzylamine with an aldehyde (such as 3-hydroxybenzaldehyde), a carboxylic acid, and an isocyanide. The versatility of the amine component in the Ugi reaction is well-documented, with a wide range of primary amines being successfully employed.
The following table illustrates the scope of the Ugi reaction with respect to the amine component, using benzaldehyde (B42025) as a constant.
| Aldehyde Component | Amine Component | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Aniline | Propionic Acid | Cyclohexyl isocyanide | Methanol | 89 |
| Benzaldehyde | Benzylamine | Propionic Acid | Cyclohexyl isocyanide | Methanol | 92 |
| Benzaldehyde | Allylamine | Propionic Acid | Cyclohexyl isocyanide | Methanol | 78 |
| Benzaldehyde | 4-Fluoroaniline | Propionic Acid | Cyclohexyl isocyanide | Methanol | 85 |
Data in this table is representative and compiled to show the general applicability of various amines in the Ugi reaction.
As the Isocyanide Component 3 Isocyanomethyl Benzonitrile :
Alternatively, the 3-cyanobenzyl fragment can be introduced as an isocyanide. The required reactant, 3-(isocyanomethyl)benzonitrile, can be prepared from 3-cyanobenzyl bromide through established methods, such as reaction with formamide (B127407) followed by dehydration. This isocyanide can then be used in either a Passerini or a Ugi reaction. This strategy allows for the creation of α-acyloxycarboxamide or bis-amide scaffolds, respectively, where the 3-cyanobenzyl group is part of the amide functionality derived from the isocyanide.
The Passerini reaction, for example, would combine 3-hydroxybenzaldehyde (B18108), a chosen carboxylic acid, and 3-(isocyanomethyl)benzonitrile. The reaction's success with various isocyanides has been well established.
| Aldehyde Component | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde (B42025) | Acetic Acid | tert-Butyl isocyanide | Dichloromethane | 94 |
| Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | Dichloromethane | 90 |
| Benzaldehyde | Acetic Acid | Benzyl (B1604629) isocyanide | Dichloromethane | 87 |
| Benzaldehyde | Acetic Acid | 1-(Isocyanomethyl)-4-methoxybenzene | Dichloromethane | 85 |
Data in this table is representative and compiled to show the general applicability of various isocyanides in the Passerini reaction.
By employing these multicomponent strategies, chemists can systematically combine the core building blocks of 3-(3-Formylphenoxymethyl)benzonitrile with a wide range of commercially available carboxylic acids, amines, and isocyanides to rapidly generate extensive libraries of novel analogs for further investigation.
Mechanistic Elucidation of Reactions Involving 3 3 Formylphenoxymethyl Benzonitrile
Reaction Pathway Mapping via Advanced Spectroscopic Interrogation
In Situ NMR and IR Spectroscopic Studies
No specific in situ NMR or IR spectroscopic studies on the reactions of 3-(3-Formylphenoxymethyl)benzonitrile have been reported. Such studies would be invaluable for identifying and characterizing reactive intermediates and products in real-time.
Advanced Mass Spectrometry for Reaction Monitoring
There is no available literature on the use of advanced mass spectrometry techniques to monitor the reaction kinetics or to identify intermediates in reactions involving this compound.
Kinetic Studies and Rate Law Determination
Detailed kinetic studies, including the determination of reaction orders, rate constants, and activation parameters, have not been published for reactions of this compound. This information is crucial for establishing a quantitative understanding of its reactivity.
Investigation of Transition States and Intermediate Species
Computational and experimental investigations into the transition states and intermediate species of reactions involving this compound are absent from the scientific record. These studies are fundamental to understanding the energy landscape and the precise atomic-level changes that occur during its chemical transformations.
Solvent Effects and Reaction Environment Impact on Reactivity
While the influence of solvents on the reactivity of benzonitriles and aldehydes is a well-established area of chemical research, specific studies detailing the impact of different reaction environments on the reactivity and reaction pathways of this compound have not been documented.
Computational Chemistry and Theoretical Studies of 3 3 Formylphenoxymethyl Benzonitrile
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of the ground state geometry and electronic properties of molecules. For 3-(3-Formylphenoxymethyl)benzonitrile, DFT calculations, likely employing functionals such as B3LYP or ωB97XD with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to predict its most stable three-dimensional conformation. researchgate.netnih.gov These calculations would involve optimizing the molecular geometry to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule is also elucidated through DFT. Key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map would reveal the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value | Description |
| C≡N Bond Length | ~1.15 Å | Typical length for a nitrile triple bond. |
| C=O Bond Length | ~1.22 Å | Characteristic of an aldehyde carbonyl group. |
| C-O-C (ether) Angle | ~118° | Angle of the ether linkage connecting the two phenyl rings. |
| Dihedral Angle (Ring-O-CH2-Ring) | Variable | Defines the relative orientation of the two aromatic rings. |
Note: The values in this table are illustrative and would be precisely determined by specific DFT calculations.
Table 2: Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | Negative Value (e.g., ~ -7.0 eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Negative Value (e.g., ~ -2.5 eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ~4.5 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | Non-zero value | Reflects the overall polarity of the molecule arising from the nitrile and formyl groups. |
Note: These values are estimations based on similar molecules and would be quantified by actual DFT computations.
Prediction of Reactivity and Selectivity via Computational Modeling
Computational models are instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. drugdiscovery.net By analyzing the electronic properties derived from DFT calculations, one can identify the most probable sites for chemical attack. For instance, the negatively charged oxygen atom of the formyl group and the nitrogen atom of the nitrile group would be susceptible to electrophilic attack. Conversely, the carbon atom of the carbonyl group is a prime site for nucleophilic addition.
Fukui functions and dual descriptor analysis are more advanced computational tools used to pinpoint the reactivity of specific atomic sites. These descriptors quantify the change in electron density at a particular atom upon the addition or removal of an electron, thereby identifying the most nucleophilic and electrophilic centers in the molecule. This allows for the prediction of regioselectivity in reactions such as aromatic substitutions or additions to the aldehyde. For example, computational models could predict whether a nucleophile would preferentially attack the formyl group or the nitrile group under specific reaction conditions.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules, such as solvents or biological macromolecules. dovepress.com In an MD simulation, the motion of each atom in a system is calculated over time based on a force field that describes the inter- and intramolecular forces. stanford.edunih.gov
Simulations of this compound in a solvent, such as water or an organic solvent, would reveal information about its solvation shell and the specific intermolecular interactions that stabilize the solute. Hydrogen bonding between the formyl oxygen or nitrile nitrogen and protic solvent molecules would be a key interaction to analyze. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in the condensed phase. osti.gov Analysis of the radial distribution function (RDF) from MD simulations can provide quantitative information about the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. dovepress.com These simulations are crucial for understanding solubility, aggregation behavior, and the transport properties of the molecule.
Computational Analysis of Structural-Electronic Relationships and Conformational Preferences
For example, a more extended conformation might have a larger dipole moment compared to a more folded one. These conformational preferences are crucial as they can dictate how the molecule interacts with other molecules, including receptors or enzyme active sites in a biological context. The electronic properties, such as the HOMO-LUMO gap and the MEP, would also be calculated for each stable conformer to understand how changes in geometry influence reactivity.
Chemical Transformations and Derivatization Chemistry of 3 3 Formylphenoxymethyl Benzonitrile
Selective Reactions at the Formyl Group
The aldehyde functionality is a highly versatile handle for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
The formyl group of 3-(3-formylphenoxymethyl)benzonitrile can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reductions: The reduction of the aldehyde to a hydroxymethyl group proceeds under mild conditions, leaving the benzonitrile (B105546) group intact. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). The resulting product is 3-((3-(hydroxymethyl)phenoxy)methyl)benzonitrile.
Oxidations: The formyl group can be oxidized to a carboxylic acid functionality, yielding 3-((3-carboxyphenoxy)methyl)benzonitrile. This transformation is typically achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O).
| Transformation | Reagent(s) | Product |
| Reduction | Sodium borohydride (NaBH₄) | 3-((3-(Hydroxymethyl)phenoxy)methyl)benzonitrile |
| Oxidation | Potassium permanganate (KMnO₄) | 3-((3-Carboxyphenoxy)methyl)benzonitrile |
The table above is interactive. Users can sort and filter the data as needed.
The electrophilic carbon of the formyl group readily undergoes condensation reactions with various nucleophiles, particularly primary and secondary amines, to form imines (Schiff bases) and enamines, respectively. These reactions are often catalyzed by a trace amount of acid. For instance, reaction with a primary amine (R-NH₂) yields the corresponding N-substituted imine. Reductive amination, a subsequent reduction of the initially formed imine, provides access to secondary amines. This can be performed in a one-pot reaction using a reducing agent like sodium cyanoborohydride (NaBH₃CN).
| Reactant | Product Type | Resulting Compound Name |
| Primary Amine (e.g., Aniline) | Imine | N-(3-((3-cyanophenoxy)methyl)benzylidene)aniline |
| Secondary Amine (e.g., Morpholine) | Enamine | 4-(3-((3-cyanophenoxy)methyl)styryl)morpholine |
| Ammonia (in Reductive Amination) | Primary Amine | 3-((3-(Aminomethyl)phenoxy)methyl)benzonitrile |
This interactive table showcases various condensation products derived from this compound.
The formyl group is an excellent substrate for olefination reactions, which convert the carbonyl group into a carbon-carbon double bond.
The Wittig reaction involves the use of a phosphorus ylide (a Wittig reagent) to produce an alkene. The stereochemical outcome (E/Z isomerism) of the resulting alkene is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture. This reaction typically shows high selectivity for the (E)-alkene.
| Reaction Name | Reagent Type | General Product |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | 3-(3-(alkenyl)phenoxymethyl)benzonitrile |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | 3-(3-((E)-alkenyl)phenoxymethyl)benzonitrile |
The table provides an overview of olefination reactions. Specific alkene products depend on the R group of the reagent.
Reactions Involving the Benzonitrile Moiety
The benzonitrile group, while generally less reactive than the formyl group, can participate in several important chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis with reagents like aqueous sulfuric or hydrochloric acid yields 3-(3-formylphenoxymethyl)benzoic acid. libretexts.orgchemguide.co.uk Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) followed by an acidic workup, also produces the corresponding carboxylic acid. libretexts.orgchemguide.co.uk It is important to note that the formyl group may require protection to prevent undesired side reactions under these conditions.
Reduction: The nitrile group can be reduced to a primary amine (benzylamine). Common reagents for this transformation include lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst). researchgate.netrsc.org This reaction yields 3-(3-formylphenoxymethyl)benzylamine. Again, protection of the aldehyde may be necessary to ensure selectivity.
| Transformation | Reagent(s) | Product |
| Hydrolysis | H₂SO₄ (aq), Δ | 3-(3-Formylphenoxymethyl)benzoic acid |
| Reduction | LiAlH₄ or H₂/Pd | 3-(3-Formylphenoxymethyl)benzylamine |
This interactive table details the hydrolysis and reduction products of the benzonitrile group.
The carbon-nitrogen triple bond of the benzonitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. organic-chemistry.orgwikipedia.org A prominent example is the reaction with azides to form tetrazoles. This reaction, often catalyzed by Lewis acids (e.g., zinc or tin compounds) or performed at elevated temperatures, provides a direct route to 5-substituted tetrazoles. nih.govchalcogen.roresearchgate.net The reaction of this compound with sodium azide, for instance, would yield 5-(3-((3-formylphenoxy)methyl)phenyl)-1H-tetrazole. Tetrazoles are considered bioisosteres of carboxylic acids in medicinal chemistry. semanticscholar.org
| Reaction Type | Reagent | Product Heterocycle |
| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |
| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Oxadiazole |
The table above summarizes cycloaddition reactions involving the nitrile functionality.
Modifications of the Phenoxymethyl (B101242) Ether Linkage
The phenoxymethyl ether linkage in this compound is a key structural motif that offers opportunities for diverse chemical transformations. These modifications can be broadly categorized into the cleavage and resynthesis of the ether bond and substitutions on the phenoxy ring. Such transformations are crucial for creating analogues with potentially altered biological activities or for use as synthetic intermediates.
Cleavage and Resynthesis of the Ether Bond
The cleavage of the ether bond in this compound would yield 3-cyanobenzyl alcohol and 3-hydroxybenzaldehyde (B18108). This transformation typically requires harsh conditions, which can pose a challenge due to the presence of the sensitive formyl and nitrile functional groups. Acid-catalyzed cleavage is a common method for breaking ether linkages. wikipedia.orgorganic-chemistry.org However, strong acids could lead to undesired side reactions, such as the hydrolysis of the nitrile group or polymerization of the aldehyde.
A milder and more selective approach for the cleavage of benzyl (B1604629) ethers involves the use of reagents like boron trichloride–dimethyl sulfide (B99878) complex (BCl3·SMe2). organic-chemistry.org This method has been shown to be effective for the deprotection of benzyl ethers in the presence of other functional groups, offering a potential pathway for the selective cleavage of the phenoxymethyl ether in the target molecule. organic-chemistry.org
The resynthesis of the ether bond can be achieved through the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In the context of this compound, this could be accomplished by reacting the sodium salt of 3-hydroxybenzaldehyde (sodium 3-formylphenoxide) with 3-(bromomethyl)benzonitrile (B105621). The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org For optimal results, the reaction is typically carried out with a primary alkyl halide to favor the SN2 mechanism and avoid competing elimination reactions. masterorganicchemistry.comlibretexts.org
Table 1: Potential Methods for Cleavage and Resynthesis of the Ether Bond
| Transformation | Reagents and Conditions | Comments |
| Cleavage | ||
| Acid-Catalyzed Hydrolysis | Strong acids (e.g., HBr, HI) | Harsh conditions may affect formyl and nitrile groups. |
| Boron Trichloride-Dimethyl Sulfide | BCl₃·SMe₂ | Offers a milder and more selective alternative for benzyl ether cleavage. organic-chemistry.org |
| Resynthesis | ||
| Williamson Ether Synthesis | 3-Hydroxybenzaldehyde, a base (e.g., NaH), and 3-(bromomethyl)benzonitrile | A robust and versatile method for ether formation. wikipedia.org |
Exploration of Aromatic Substitutions on the Phenoxy Ring
The phenoxy ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these substitutions is governed by the directing effects of the existing substituents: the ether oxygen and the formyl group.
The ether oxygen is an activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. aakash.ac.inmasterorganicchemistry.com This makes the positions ortho and para to the ether linkage more nucleophilic and thus more susceptible to attack by electrophiles. youtube.com Conversely, the formyl group (-CHO) is a deactivating group and a meta-director. masterorganicchemistry.comlibretexts.org It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position. nih.gov
In this compound, the ether linkage is at position 1 of the phenoxy ring, and the formyl group is at position 3. The activating ortho, para-directing effect of the ether oxygen will direct incoming electrophiles to positions 2, 4, and 6. The deactivating meta-directing effect of the formyl group will direct incoming electrophiles to positions 5 and the carbon attached to the ether linkage (position 1). The directing effects of these two groups are therefore in opposition.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenoxy Ring
| Position | Influence of Ether Oxygen (Activating, o,p-directing) | Influence of Formyl Group (Deactivating, m-directing) | Predicted Outcome |
| 2 | Activated | Neutral | Favorable |
| 4 | Activated | Neutral | Favorable |
| 5 | Neutral | Deactivated | Unfavorable |
| 6 | Activated | Neutral | Favorable |
C-H Functionalization Strategies on this compound
Carbon-hydrogen (C-H) functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. acs.org In the case of this compound, both the benzonitrile and the benzaldehyde (B42025) moieties present opportunities for directed C-H functionalization.
The nitrile group is a known directing group for ortho-C-H functionalization. rsc.org Transition metal catalysts, such as palladium and rhodium, can coordinate to the nitrogen of the nitrile, facilitating the activation of the C-H bonds at the positions ortho to the nitrile group. rsc.org However, the efficiency of the nitrile group as a director can be influenced by its coordination mode with the metal center. rsc.org
The formyl group, or more commonly a derivative such as an imine formed in situ, can also act as a directing group for ortho-C-H functionalization. researchgate.net The use of transient directing groups, which are formed reversibly during the reaction, has become a popular strategy for the C-H functionalization of aldehydes. snnu.edu.cn This approach avoids the need for separate protection and deprotection steps. snnu.edu.cn
Furthermore, recent advances have enabled the meta-C-H functionalization of aromatic aldehydes using a directing group strategy in combination with a norbornene mediator. nih.govacs.orgnih.gov This palladium-catalyzed reaction involves the formation of a masked aldehyde, which then directs the functionalization to the meta position. nih.govacs.org
Given the presence of two potential directing groups in this compound (the nitrile and the formyl group), the competition between these groups for directing the C-H functionalization would need to be considered. nih.gov The outcome of such a reaction would depend on the specific catalyst and reaction conditions employed. nih.gov It is plausible that by carefully selecting the catalytic system, one could achieve selective C-H functionalization on either the benzonitrile or the benzaldehyde ring.
Table 3: Potential C-H Functionalization Strategies
| Aromatic Ring | Directing Group | Position of Functionalization | Catalytic System (Examples) |
| Benzonitrile | Nitrile | ortho | Palladium, Rhodium rsc.org |
| Benzaldehyde | Formyl (as transient imine) | ortho | Palladium, Iridium snnu.edu.cn |
| Benzaldehyde | Masked Formyl | meta | Palladium/Norbornene nih.govacs.org |
Advanced Spectroscopic and Structural Elucidation Techniques for Novel Derivatives of 3 3 Formylphenoxymethyl Benzonitrile
High-Resolution NMR Spectroscopy for Complex Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of novel derivatives of 3-(3-formylphenoxymethyl)benzonitrile. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for the precise determination of the molecular connectivity and stereochemistry.
In the ¹H NMR spectrum of a typical this compound derivative, distinct signals are expected for the aromatic protons of both the benzonitrile (B105546) and the phenoxymethyl (B101242) moieties, as well as for the formyl proton and the methylene (B1212753) protons of the ether linkage. The chemical shifts (δ) of these protons are influenced by the nature and position of substituents on the aromatic rings. For instance, electron-withdrawing groups will generally shift the signals of nearby protons to a higher frequency (downfield), while electron-donating groups will cause an upfield shift.
The coupling constants (J) between adjacent protons provide valuable information about the substitution pattern of the aromatic rings. For example, ortho-coupled protons typically exhibit J-values in the range of 7-9 Hz, meta-coupled protons in the range of 2-3 Hz, and para-coupling is usually less than 1 Hz. rsc.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The nitrile carbon (C≡N) typically resonates in the region of 115-120 ppm, while the formyl carbon (CHO) appears further downfield, around 190-200 ppm. rsc.org The aromatic carbons exhibit signals in the range of 110-160 ppm, with their specific shifts being dependent on the attached substituents.
For complex derivatives, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and to resolve any spectral overlap.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Benzonitrile Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 110 - 160 |
| Formyl Proton | 9.5 - 10.5 | 190 - 200 |
| Methylene Protons (-O-CH₂-) | 4.5 - 5.5 | 60 - 75 |
| Nitrile Carbon | - | 115 - 120 |
Note: These are general ranges and the exact chemical shifts will vary depending on the specific molecular structure and solvent used. rsc.org
Single-Crystal X-ray Diffraction Analysis
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.
For example, the crystal structure of a related compound, 3-nitrobenzonitrile, was determined by low-temperature single-crystal X-ray diffraction. nih.govresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁ and provided precise bond lengths and angles for the entire molecule. nih.govresearchgate.net Such data is invaluable for understanding intermolecular interactions, such as π-π stacking, which can influence the physical properties of the material. nih.govresearchgate.net
Table 2: Illustrative Crystallographic Data for a Benzonitrile Derivative (3-Nitrobenzonitrile)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.8212 (2) |
| b (Å) | 6.97307 (5) |
| c (Å) | 12.4864 (2) |
| β (°) | 97.1579 (8) |
| Volume (ų) | 330.12 (2) |
| Z | 2 |
Data obtained from the crystallographic study of 3-nitrobenzonitrile. researchgate.net
Advanced Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment
For novel derivatives of this compound that are chiral, advanced chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining their absolute configuration. These techniques measure the differential absorption of left and right circularly polarized light.
ECD spectroscopy, which operates in the UV-Visible region, provides information about the stereochemistry of the molecule based on its electronic transitions. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a particular enantiomer.
VCD spectroscopy is the infrared counterpart of ECD and probes the chirality of a molecule by measuring the differential absorption of left and right circularly polarized infrared radiation by the vibrational transitions. wikipedia.orgnih.gov VCD is particularly powerful for determining the absolute configuration of molecules in solution. wikipedia.org The experimental VCD spectrum can be compared with the theoretically calculated spectrum for a known absolute configuration to make an unambiguous assignment. whiterose.ac.uk The development of computational methods, such as density functional theory (DFT), has made the prediction of VCD spectra more accurate and accessible. whiterose.ac.uk
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups present in derivatives of this compound. epequip.com These techniques are complementary and provide information about the vibrational modes of the molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Each functional group has characteristic absorption frequencies. For a this compound derivative, key vibrational bands would include:
C≡N stretch: A sharp, intense band typically appearing in the range of 2220-2240 cm⁻¹. researchgate.net
C=O stretch (formyl): A strong band in the region of 1690-1715 cm⁻¹.
C-O-C stretch (ether): Bands in the 1250-1000 cm⁻¹ region.
Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
Aromatic C-H stretches: Bands above 3000 cm⁻¹.
Raman spectroscopy, on the other hand, is a light scattering technique. It is particularly sensitive to non-polar bonds and symmetric vibrations. The nitrile (C≡N) and aromatic ring vibrations often give rise to strong Raman signals. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. nih.gov
Table 3: Characteristic Vibrational Frequencies for Benzonitrile Derivatives
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C≡N Stretch | 2220 - 2240 (strong, sharp) | 2220 - 2240 (strong) |
| C=O Stretch (Aldehyde) | 1690 - 1715 (strong) | 1690 - 1715 (medium) |
| Aromatic C=C Stretch | 1600 - 1450 (multiple bands) | 1600 - 1450 (multiple bands) |
| C-O-C Stretch (Ether) | 1250 - 1000 (strong) | 1250 - 1000 (weak) |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of synthesized derivatives of this compound and for the analysis of reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
HPLC is a versatile technique that can be used for the separation, identification, and quantification of non-volatile and thermally unstable compounds. For the analysis of this compound derivatives, reversed-phase HPLC with a C18 column is often a suitable choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector, as the aromatic rings in the molecule absorb UV light.
For chiral derivatives, chiral HPLC is employed to separate the enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.comresearchgate.net The choice of the CSP and the mobile phase is critical for achieving good resolution. nih.gov
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While the parent compound this compound may have limited volatility, some of its derivatives might be amenable to GC analysis. A capillary column with a suitable stationary phase is used for separation, and detection is often performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS).
The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.
Future Research Directions and Unexplored Avenues in 3 3 Formylphenoxymethyl Benzonitrile Chemistry
Integration with Supramolecular Chemistry Principles
The benzonitrile (B105546) moiety can participate in various non-covalent interactions, including hydrogen bonds (with the nitrile nitrogen acting as an acceptor), π-π stacking with other aromatic rings, and C-H···N interactions. nih.govnih.gov Similarly, the formyl group's oxygen atom is a potent hydrogen bond acceptor. The molecule's flexible ether linkage allows it to adopt various conformations, potentially enabling it to encapsulate guest molecules within a pre-organized cavity formed by multiple host molecules. This adaptability is crucial for creating dynamic and responsive supramolecular systems.
Future research could focus on co-crystallization experiments with a variety of guest molecules to explore the formation of "key-lock" complexes, where the compound acts as a versatile host. nih.gov By mimicking molecular docking through experimental methods, it may be possible to achieve precise recognition of specific guests, a principle of significant interest in drug delivery and sensor technology. The potential non-covalent interactions that could be exploited are summarized in the table below.
| Interaction Type | Participating Moiety on Compound | Potential Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Formyl (C=O), Nitrile (C≡N) | Directional control, formation of tapes, sheets, or networks. |
| π-π Stacking | Benzene Rings | Stabilization of columnar or layered structures. |
| C-H···π Interactions | Aromatic C-H bonds and Benzene Rings | Fine-tuning of molecular packing and orientation. |
| Dipole-Dipole Interactions | Nitrile and Formyl Groups | Contribution to the overall stability and ordering of the assembly. |
Exploration of Metal-Organic Frameworks (MOFs) Incorporating 3-(3-Formylphenoxymethyl)benzonitrile Building Blocks
Metal-Organic Frameworks (MOFs) are crystalline materials prized for their high porosity and tunable properties. The selection of the organic linker is critical in defining the MOF's structure and function. researchgate.net this compound presents a compelling, yet unexplored, candidate as a versatile building block for novel MOFs due to its multiple potential coordination sites and inherent flexibility.
The nitrile group can coordinate with metal centers, and while it is a weaker coordinating group than the more commonly used carboxylates, it can lead to unique framework topologies. researchgate.net More significantly, the formyl group offers a powerful tool for post-synthetic modification (PSM). nih.govrsc.org A MOF could be constructed using another functional group on the molecule (e.g., a carboxylic acid derivative of the parent structure), leaving the formyl groups decorating the pores. These exposed aldehyde functionalities can then undergo a variety of chemical transformations—such as imine condensation, Wittig reactions, or reduction to alcohols—to introduce new functionalities into the MOF after its initial synthesis. This approach allows for the creation of materials that would be inaccessible through direct synthesis. nih.govacs.org
Furthermore, the ether linkage introduces flexibility into the linker, which can lead to the formation of dynamic MOFs. researchgate.net These "flexible" MOFs can respond to external stimuli such as guest inclusion, temperature, or light, resulting in structural transformations that are desirable for applications in sensing, separations, and controlled release.
Catalytic Applications as Ligands or Precursors in Organic Transformations
The structural features of this compound suggest its potential as a precursor for a variety of specialized ligands for homogeneous catalysis. The nitrile and formyl groups can be chemically transformed into a wide range of coordinating moieties.
From the Nitrile Group: The benzonitrile group can be incorporated into ligands where it acts as an electron-withdrawing group, influencing the electronic properties of the metal center. nih.govchemrxiv.orgchemrxiv.org This has been shown to promote certain catalytic steps, such as reductive elimination in Ni-catalyzed cross-coupling reactions. nih.gov Additionally, the nitrile can be reduced to an aminomethyl group, which can then be used to build multidentate chelating ligands.
From the Formyl Group: The aldehyde is a versatile handle for ligand synthesis. It can readily undergo condensation with amines to form Schiff base (imine) ligands, which are ubiquitous in coordination chemistry and catalysis. Reduction of the formyl group to a hydroxyl group provides access to hemilabile ether-alcohol ligands.
Combined Functionality: The presence of both functionalities allows for the creation of bifunctional or "pincer-type" ligands. For instance, reactions at the formyl group and a position on the benzonitrile ring could yield a tridentate ligand that enforces a specific geometry at the metal center. The ether oxygen could also participate in coordination, potentially acting as a hemilabile ligand that can reversibly bind to the metal center, influencing catalytic activity and selectivity. unc.eduresearchgate.net
The formyl group itself is a known catalytic cofactor in certain enzymes, highlighting its intrinsic reactivity. nih.govacs.org Exploring the direct participation of the aldehyde in organocatalysis or its role in stabilizing metal-formyl intermediates in catalytic cycles represents another promising research direction. nih.gov
Development of Sustainable Synthetic Routes and Atom-Economical Processes for the Compound
The conventional synthesis of this compound likely involves two key steps: a nucleophilic aromatic substitution or Williamson ether synthesis to form the ether linkage, and the formation of the nitrile from an aldehyde or the aldehyde from a methyl group. Developing greener and more atom-economical alternatives for these transformations is a crucial area for future research.
The Williamson ether synthesis, a classic method, typically uses a strong base and generates stoichiometric salt waste. masterorganicchemistry.com Future research could explore catalytic alternatives that avoid this, such as copper- or gold-catalyzed C-O cross-coupling reactions that may operate under milder conditions with a broader substrate scope. chemrxiv.org
For the interconversion of the functional groups, numerous green methodologies have been developed. For instance, the synthesis of benzonitriles from benzaldehydes can be achieved using water as a solvent or employing recyclable ionic liquids that act as both catalyst and solvent, eliminating the need for metal catalysts and simplifying product separation. researchgate.netrsc.orgnih.govnih.gov Conversely, the formylation of aromatic rings can be achieved through various named reactions, some of which have greener alternatives that reduce the use of hazardous reagents. wikipedia.orgbritannica.com
A comparison of a potential traditional route versus a more sustainable alternative is outlined below.
| Transformation Step | Traditional Method | Potential Sustainable Alternative | Green Chemistry Advantage |
|---|---|---|---|
| Ether Formation | Williamson Synthesis (e.g., 3-hydroxybenzaldehyde (B18108) + 3-(bromomethyl)benzonitrile (B105621) with NaH) | Cu- or Pd-catalyzed C-O coupling | Avoids strong bases, milder conditions, potentially catalytic. |
| Nitrile Synthesis | Sandmeyer reaction from an aniline | One-pot conversion from an aldehyde (if starting from 3-(3-formylphenoxymethyl)benzaldehyde) in water or ionic liquid | High atom economy, avoids toxic cyanide reagents, uses greener solvents. nih.govnih.gov |
| Aldehyde Synthesis | Oxidation of a methyl group with stoichiometric oxidants (e.g., KMnO₄, CrO₃) | Catalytic aerobic oxidation | Uses air as the oxidant, produces water as the only byproduct. |
Application in the Synthesis of Novel Complex Molecular Architectures and Scaffolds
The bifunctional nature of this compound makes it an ideal substrate for the construction of complex molecular architectures, particularly through multicomponent reactions (MCRs) and the synthesis of macrocycles.
MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials, offering high efficiency and atom economy. beilstein-journals.orgnih.gov The aldehyde and nitrile groups can both participate in various MCRs. For example, the aldehyde can react in Passerini or Ugi reactions, while the nitrile can be involved in reactions leading to heterocyclic systems. Future work could explore novel MCRs where both the formyl and nitrile groups of this compound react sequentially or in a cascade process to rapidly build molecular complexity. rsc.orgacs.org
Furthermore, the molecule is a prime candidate for synthesizing macrocycles—cyclic molecules containing twelve or more atoms. nih.gov Macrocycles are of great interest in drug discovery and materials science. researchgate.net The two reactive functional groups, separated by a semi-rigid linker, can be made to react intramolecularly or with a linking reagent to form a large ring. For example, the nitrile could be reduced to an amine, which could then undergo an intramolecular condensation with the aldehyde to form a cyclic imine, which could be further functionalized. This strategy provides a pathway to novel macrocyclic scaffolds that are otherwise difficult to access. beilstein-journals.org
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(3-Formylphenoxymethyl)benzonitrile, and how can reaction yields be optimized?
Answer:
A common approach involves multi-step synthesis starting from o-cyanotoluene derivatives. For example, bromination of o-cyanotoluene yields intermediates like 2-(bromomethyl)benzonitrile, which can undergo Wittig reactions with aldehydes to introduce formyl groups . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. Computational tools like REAXYS or PISTACHIO databases can predict precursor compatibility and reaction pathways, improving efficiency .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?
Answer:
Key techniques include:
- FT-IR : Identify formyl (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N ~2220 cm⁻¹) groups .
- NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm for benzene rings) and formyl proton signals (δ ~9.8–10.2 ppm) .
- UV-Vis : Assess electronic transitions (e.g., π→π* or n→π*) to infer conjugation effects .
Advanced: How can density functional theory (DFT) and natural bond orbital (NBO) analysis elucidate the electronic properties of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) model molecular geometry, frontier molecular orbitals (FMOs), and electrostatic potential surfaces. NBO analysis quantifies hyperconjugative interactions (e.g., charge transfer between formyl and nitrile groups), while Fukui indices predict reactive sites for electrophilic/nucleophilic attacks . These methods validate experimental reactivity trends and guide functionalization strategies.
Advanced: How should researchers address contradictions between experimental spectral data and computational predictions for this compound?
Answer:
Discrepancies often arise from solvation effects or basis set limitations. Mitigation strategies include:
- Solvent Correction : Apply polarizable continuum models (PCM) in DFT to account for solvent interactions .
- Hybrid Methods : Compare IR/Raman spectra with scaled quantum mechanical force fields to refine vibrational assignments .
- Validation : Cross-reference NMR chemical shifts using databases like NIST or EPA-IR to resolve ambiguities .
Advanced: What role do structural modifications (e.g., substituent effects) play in tailoring this compound for materials science applications, such as OLEDs?
Answer:
Modifying substituents (e.g., replacing formyl with electron-withdrawing groups) alters frontier orbital energy levels, affecting charge transport in OLEDs. For instance, phenoxymethyl groups enhance thermal stability, while nitrile groups improve electron mobility. Computational screening (e.g., FMO analysis) can prioritize derivatives with optimal bandgap and triplet exciton utilization for thermally activated delayed fluorescence (TADF) .
Advanced: What methodologies are used to evaluate the drug-likeness and molecular docking behavior of this compound?
Answer:
- Drug-Likeness : Apply Lipinski’s Rule of Five and calculate physicochemical parameters (LogP, PSA) using tools like SwissADME .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., enzymes or receptors). Molecular dynamics (MD) simulations refine binding modes and estimate binding free energy (ΔG) .
Advanced: How can spectrophotometric techniques quantify the radical scavenging activity or redox behavior of this compound?
Answer:
- DPPH Assay : Monitor absorbance decay at 517 nm to measure radical scavenging capacity. Binding constants (K) and stoichiometry (n) are derived from Scatchard plots .
- Cyclic Voltammetry : Analyze redox peaks to determine electron-donating/accepting properties, correlating with antioxidant potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
